molecular formula C13H15NO2S B2943639 N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide CAS No. 2034438-15-6

N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide

Cat. No. B2943639
CAS RN: 2034438-15-6
M. Wt: 249.33
InChI Key: SDDYWHRHHXBPNM-UHFFFAOYSA-N
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Description

“N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also includes a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The thiophene and furan rings are both aromatic and are connected by a methylene (-CH2-) group .


Synthesis Analysis

The synthesis of such compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which can produce aminothiophene derivatives . The Paal–Knorr reaction is another example, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” is complex due to the presence of both thiophene and furan rings, along with a methylene group and a butyramide group . The presence of these groups can significantly influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” would depend on the specific conditions and reagents used. As mentioned earlier, condensation reactions are commonly involved in the synthesis of such compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” would depend on its specific molecular structure. Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection. The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .

Antifungal Activity

Some N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to the compound , have shown promising fungicidal activity . This suggests that “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” might also have potential as a fungicide.

Anti-Ulcer Properties

Furan-containing compounds have been found to have anti-ulcer properties . This could potentially be an area of application for the compound .

Diuretic Properties

Furan derivatives have also been used as diuretics . This suggests that “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” might have potential in this area.

Muscle Relaxant Properties

Furan-containing compounds have been found to have muscle relaxant properties . This could potentially be another area of application for the compound .

Anti-Inflammatory, Analgesic, and Antidepressant Properties

Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” might have potential in these areas.

Anti-Cancer Properties

Furan-containing compounds have been found to have anti-cancer properties . This could potentially be another area of application for the compound .

Potential Use in Lung Carcinoma Treatment

Chalcones containing furan and pyrazole scaffolds have shown different cytotoxic effects toward lung carcinoma . This suggests that “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” might have potential in the treatment of lung carcinoma.

Safety and Hazards

The safety and hazards associated with “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” would depend on its specific properties and usage. For instance, some thiophene derivatives are known to exhibit pharmacological properties, but they may also have potential side effects or toxicities .

Mechanism of Action

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-2-3-13(15)14-8-11-4-5-12(16-11)10-6-7-17-9-10/h4-7,9H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDYWHRHHXBPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide

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